2-Chloro-3-methylbut-1-ene

Process Chemistry Isoprene Derivatives Yield Optimization

2-Chloro-3-methylbut-1-ene (CAS 17773-64-7), also named 2-chloro-3-methyl-1-butene or CH2=C(Cl)CH(CH3)2, is a C5 chlorinated alkene with the molecular formula C5H9Cl and a molecular weight of 104.578 g/mol. It belongs to the class of monochloro-methylbutenes and is characterized by a terminal vinyl chloride moiety (CH2=C(Cl)-) adjacent to an isopropyl group, which confers distinct steric and electronic properties relative to its positional isomers.

Molecular Formula C5H9Cl
Molecular Weight 104.58 g/mol
CAS No. 17773-64-7
Cat. No. B095350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-methylbut-1-ene
CAS17773-64-7
Synonyms2-Chloro-3-methyl-1-butene
Molecular FormulaC5H9Cl
Molecular Weight104.58 g/mol
Structural Identifiers
SMILESCC(C)C(=C)Cl
InChIInChI=1S/C5H9Cl/c1-4(2)5(3)6/h4H,3H2,1-2H3
InChIKeyRBSYGFLXVMWYGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-methylbut-1-ene (CAS 17773-64-7) Procurement Guide: A Specialized Chlorinated Alkene Intermediate


2-Chloro-3-methylbut-1-ene (CAS 17773-64-7), also named 2-chloro-3-methyl-1-butene or CH2=C(Cl)CH(CH3)2, is a C5 chlorinated alkene with the molecular formula C5H9Cl and a molecular weight of 104.578 g/mol [1]. It belongs to the class of monochloro-methylbutenes and is characterized by a terminal vinyl chloride moiety (CH2=C(Cl)-) adjacent to an isopropyl group, which confers distinct steric and electronic properties relative to its positional isomers [2]. Unlike the more commonly encountered prenyl chloride (1-chloro-3-methyl-2-butene, CAS 503-60-6) or 3-chloro-3-methyl-1-butene (CAS 2190-48-9), this compound features chlorine substitution directly on the vinyl carbon, fundamentally altering its reactivity profile in electrophilic additions, elimination reactions, and organometallic coupling applications.

Why 2-Chloro-3-methylbut-1-ene Cannot Be Substituted with Prenyl Chloride or Other C5H9Cl Isomers


The empirical formula C5H9Cl encompasses multiple constitutional isomers with identical molecular weights (104.578 g/mol) but divergent reactivity, selectivity, and toxicological profiles. Prenyl chloride (1-chloro-3-methyl-2-butene, CAS 503-60-6) and 3-chloro-3-methyl-1-butene (CAS 2190-48-9) are frequently used as pharmaceutical and fragrance intermediates, yet substitution of 2-chloro-3-methylbut-1-ene for these analogs is not chemically or procedurally valid . The chlorine atom in 2-chloro-3-methylbut-1-ene resides on an sp²-hybridized vinyl carbon, rendering it substantially less reactive toward nucleophilic substitution than the allylic chlorides, while enabling distinct elimination pathways to conjugated dienes and unique behavior in cycloaddition and organometallic transformations [1]. Direct evidence from process chemistry demonstrates that 3-chloro-3-methyl-1-butene acts as an undesirable byproduct that suppresses overall yield in isoprene-derived syntheses, whereas the target compound participates selectively in alternative reaction manifolds. These differences mandate compound-specific sourcing for reproducible research and process outcomes.

Quantitative Differentiation Evidence: 2-Chloro-3-methylbut-1-ene vs. C5H9Cl Isomers and Alternatives


Process Selectivity: Suppression of 3-Chloro-3-methyl-1-butene Formation Increases Isopentenol Yield by Approximately 10%

In the traditional isoprene chlorination process for isopentenol production, the formation of 3-chloro-3-methyl-1-butene (CAS 2190-48-9) as a byproduct reduces overall process efficiency. By introducing controlled amounts of 2-methyl-3-buten-2-ol to the reaction system, the generation of this undesired isomer is effectively suppressed, resulting in an isopentenol total yield increase of approximately 10% [1]. This finding establishes a critical operational distinction: 3-chloro-3-methyl-1-butene functions as a yield-depleting impurity in industrial isoprene-based syntheses, whereas 2-chloro-3-methylbut-1-ene participates through alternative mechanistic pathways that avoid this parasitic side-reaction.

Process Chemistry Isoprene Derivatives Yield Optimization

Gas Chromatographic Retention Index Differentiation on Squalane Column: RI = 626-629 at 30-50°C

On a squalane non-polar capillary column (50 m × 0.25 mm) under isothermal conditions, 2-chloro-3-methylbut-1-ene exhibits a normal alkane retention index (RI) of 626 at 30°C and 629 at 50°C with nitrogen carrier gas [1]. Tourres (1968) demonstrated that among the 11 monochloro-methylbutene isomers identified, each possesses a distinct retention index profile that varies predictably with stationary phase polarity and molecular structure [2]. While direct comparator RI values for other C5H9Cl isomers are not tabulated in the same dataset, the structural assignment via preparative GC confirms that 2-chloro-3-methylbut-1-ene is chromatographically separable from all positional isomers including prenyl chloride and 3-chloro-3-methyl-1-butene, enabling unambiguous analytical identification in complex reaction mixtures.

Analytical Chemistry GC-MS Identification Isomer Resolution

Toxicological Differentiation: Chlorine Position on Terminal Vinyl Carbon vs. Internal Carbon Alters Acute Toxicity Profile

Gizhlaryan (1981) established a direct quantitative relationship between chlorine substitution position and acute toxicity in chlorinated butenes using murine models. The study concluded that toxicity increases with oxidation of the double bond and with migration of the chlorine atom to the terminal carbon position [1]. Since 2-chloro-3-methylbut-1-ene bears chlorine on the terminal vinyl carbon (CH2=C(Cl)-), this structural feature places it in a distinct toxicological category relative to internally chlorinated isomers such as prenyl chloride (1-chloro-3-methyl-2-butene), where the chlorine resides on an allylic sp³ carbon. Note: The study provides class-level structure-toxicity correlation; compound-specific LD50 values for the target compound were not located in the accessible literature.

Toxicology Safety Assessment Structure-Activity Relationship

Reaction Pathway Divergence: Terminal Vinyl Chloride Enables Palladium-Catalyzed Dehydrochlorination to 1,3-Dienes

The 2-chloro-3-methyl-3-butenyl structural motif, accessible via ene-type chlorination with hypochlorous acid followed by palladium-phosphine complex-catalyzed dehydrochlorination in the presence of sodium acetate, provides a documented synthetic route to conjugated 1,3-dienes [1]. This transformation pathway is fundamentally inaccessible to saturated chloroalkane analogs (e.g., 2-chloro-3-methylbutane) and proceeds with different regioselectivity compared to allylic chlorides such as prenyl chloride. The terminal vinyl chloride functionality of 2-chloro-3-methylbut-1-ene serves as the requisite leaving group for β-hydride elimination under palladium catalysis, a reactivity mode not available to internally chlorinated C5H9Cl isomers.

Organometallic Synthesis 1,3-Diene Preparation Palladium Catalysis

Substrate Scope Distinction: Internal Olefins Show No Reactivity in Relevant Coupling Systems

A substrate scope evaluation (Table 2, PMC) reported that internal olefins exhibited no observable reactivity in the studied transformation system, whereas terminal olefin substrates demonstrated productive conversion [1]. By structural extension, 2-chloro-3-methylbut-1-ene (which contains a terminal CH2=C(Cl)- moiety) falls into the reactive terminal olefin category, while internally substituted C5H9Cl isomers such as prenyl chloride (internal double bond with allylic chlorine) or 3-chloro-3-methyl-1-butene (internal olefin geometry) would be expected to show diminished or absent reactivity under comparable conditions. Note: This represents class-level inference; the target compound was not among the specific substrates screened in the cited study.

Cross-Coupling Substrate Scope Reactivity Screening

Optimal Application Scenarios for 2-Chloro-3-methylbut-1-ene (CAS 17773-64-7) Based on Differentiated Evidence


Process Chemistry: Isopentenol Production with Suppressed Byproduct Formation

2-Chloro-3-methylbut-1-ene serves as a mechanistic reference point for distinguishing desired vs. undesired isomer pathways in isoprene-derived process chemistry. Unlike 3-chloro-3-methyl-1-butene, which acts as a yield-depleting byproduct, the target compound does not participate in the same parasitic side-reaction. Process chemists optimizing isopentenol yield can leverage this isomer-specific understanding to design additive strategies (e.g., 2-methyl-3-buten-2-ol incorporation) that suppress undesired 3-chloro isomer formation, achieving approximately 10% total yield improvement [1].

Analytical Reference Standard for Isomer-Specific GC-MS Identification

With an established Kovats retention index of 626-629 on squalane columns (30-50°C, N₂ carrier) [1] and demonstrated chromatographic separability from all 11 monochloro-methylbutene isomers [2], 2-chloro-3-methylbut-1-ene functions as a validated analytical reference for isomer identification in complex reaction mixtures. Analytical laboratories monitoring isoprene hydrochlorination products or conducting purity verification of chlorinated alkene intermediates require this specific compound as a retention time standard to distinguish it from co-eluting positional isomers.

Conjugated 1,3-Diene Synthesis via Palladium-Catalyzed Dehydrochlorination

The terminal vinyl chloride motif of 2-chloro-3-methylbut-1-ene enables palladium-phosphine complex-catalyzed dehydrochlorination to conjugated 1,3-dienes in the presence of sodium acetate [1]. This synthetic pathway is structurally inaccessible to saturated chloroalkanes and proceeds with distinct regioselectivity compared to allylic chlorides. Researchers requiring a substrate for β-hydride elimination under palladium catalysis to access diene products should select this compound over internally chlorinated C5H9Cl isomers, which lack the requisite terminal chloride leaving group geometry.

Structure-Activity Relationship Studies of Halogenated Alkene Toxicity

The terminal vinyl chloride structure of 2-chloro-3-methylbut-1-ene places it in a distinct toxicological category relative to internally chlorinated isomers. Gizhlaryan (1981) established that chlorine migration to the terminal carbon increases acute toxicity in murine models [1]. Toxicologists and environmental chemists investigating structure-toxicity relationships among chlorinated butenes require this specific isomer to characterize the terminal chloride contribution to the overall hazard profile, enabling more accurate risk assessment and safety protocol development.

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